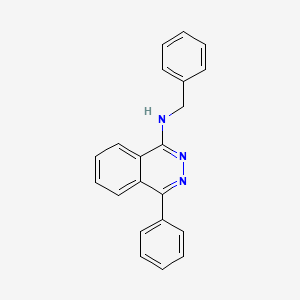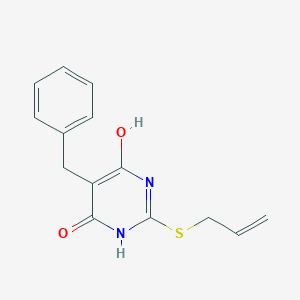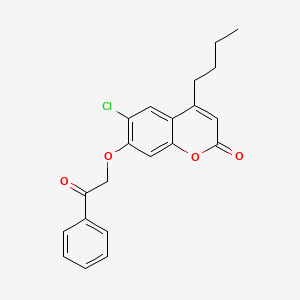
N-benzyl-4-phenylphthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-phenylphthalazin-1-amine is a compound belonging to the class of phthalazines, which are bicyclic N-heterocycles. Phthalazines are known for their significant biological activities and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-phenylphthalazin-1-amine typically involves the reaction of appropriate benzyl and phenyl derivatives with phthalazine precursors. One common method includes the use of benzylamine and phenylhydrazine as starting materials, which undergo a series of condensation and cyclization reactions to form the desired phthalazine derivative .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes that ensure high yield and purity. Methods such as catalytic hydrogenation and the use of environmentally friendly solvents are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-phenylphthalazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of catalysts like nickel (Ni) or palladium (Pd).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: H₂/Ni, H₂/Pd, NaBH₄
Substitution: Alkyl halides, acyl chlorides, organometallic reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-benzyl-4-phenylphthalazin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-methylphthalazin-1-amine
- N-benzyl-4-phenylphthalazin-1-amine
- This compound
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological and chemical properties. Compared to other similar compounds, it may exhibit higher selectivity and potency in its biological activities .
Properties
IUPAC Name |
N-benzyl-4-phenylphthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3/c1-3-9-16(10-4-1)15-22-21-19-14-8-7-13-18(19)20(23-24-21)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNGRBUUWBFTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-[[3-Chloro-4-(2-methylpropoxy)phenyl]methylsulfanyl]ethyl]guanidine;sulfuric acid](/img/structure/B5035699.png)


![1,5-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene](/img/structure/B5035709.png)
![1-[3-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide](/img/structure/B5035724.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B5035738.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5035741.png)
![N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5035743.png)
![2-[(3-ethoxy-4-methoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B5035750.png)
![ethyl {5-[(4-methyl-1-piperazinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride](/img/structure/B5035752.png)
![Ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate](/img/structure/B5035757.png)
![1-[(4-butoxyphenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5035762.png)
![butyl (4-{[(4-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5035770.png)
![1-(4-Bromophenyl)-3-[3-(diethylamino)propyl]thiourea](/img/structure/B5035789.png)
